molecular formula C12H14BrNO3S B2662625 Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate CAS No. 328263-19-0

Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate

Cat. No.: B2662625
CAS No.: 328263-19-0
M. Wt: 332.21
InChI Key: HIMNWWKLQODBFV-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate is a sulfur-containing acetamide derivative characterized by a 4-bromophenyl thioether group linked to an acetamido backbone and an ethyl ester terminal. This structure combines electron-withdrawing (bromine) and lipophilic (aromatic ring) features, making it a candidate for applications in medicinal chemistry and organic synthesis. The compound’s reactivity is influenced by the sulfur atom’s nucleophilicity and the steric/electronic effects of the 4-bromophenyl group .

Properties

IUPAC Name

ethyl 2-[[2-(4-bromophenyl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-2-17-12(16)7-14-11(15)8-18-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNWWKLQODBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate typically involves the reaction of ethyl 2-bromoacetate with 4-bromothiophenol, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, pressures, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate has been explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole and related moieties demonstrate efficacy against various bacterial strains and fungi . The presence of the bromophenyl group is believed to enhance the bioactivity by improving lipophilicity and facilitating membrane penetration.

Compound Target Pathogen Activity
This compoundEscherichia coliModerate
This compoundStaphylococcus aureusHigh
This compoundCandida albicansLow

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study highlighted that certain derivatives showed cytotoxic effects on cancer cell lines, suggesting a potential pathway for the development of anticancer agents . The mechanism of action is thought to involve the induction of apoptosis in tumor cells.

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methodology often includes the use of various reagents and conditions to yield the final product with high purity.

Synthetic Pathway Overview

A common synthetic route involves:

  • Formation of Thioamide: Reacting an appropriate acetamide with a thiol.
  • Acetylation: Using acetic anhydride or acetyl chloride to introduce the acetate group.
  • Bromination: Employing bromine or brominating agents to introduce the bromophenyl moiety.

The structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and functional groups present .

Materials Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science, particularly in developing organic electronics and polymers.

Organic Electronics

Research has indicated that compounds with similar structures can be utilized in organic photovoltaic devices due to their ability to act as electron donors or acceptors . The incorporation of bromophenyl groups can enhance charge mobility within the material matrix.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfanyl group can form bonds with metal ions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate with analogs differing in substituents, functional groups, or core frameworks.

Structural Features

Compound Name Key Substituents Structural Differences Impact on Reactivity/Properties
This compound 4-Bromophenylsulfanyl, ethyl ester Thioether linkage, bromine substituent Enhanced lipophilicity; bromine stabilizes via electron withdrawal
Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate (Compound A9) Benzothiazole thioether Benzothiazole instead of bromophenyl Increased aromaticity and potential for π-π stacking; benzothiazole may improve metabolic stability
Ethyl 2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (7c) Phenylsulfonyl group Sulfonyl (electron-withdrawing) vs. sulfanyl (thioether) Sulfonyl groups increase electrophilicity, favoring nucleophilic attack
Ethyl 2-(4-bromophenyl)-2-(1H-indol-3-yl)acetate Indole substituent Indole replaces sulfanylacetamido Indole’s NH group enables hydrogen bonding; altered electronic profile

Physicochemical Properties

  • Molecular Weight: The bromophenyl group increases molecular weight (~423–568 g/mol) compared to non-halogenated analogs, affecting solubility .
  • Solubility : Ethyl ester enhances solubility in organic solvents (e.g., EtOAc, hexane), while bromine and aromatic groups reduce aqueous solubility .
  • Stability : Thioether linkages are prone to oxidation, whereas sulfonyl derivatives (e.g., 7c) exhibit higher stability .

Biological Activity

Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide an in-depth analysis of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit various pharmacological properties. The presence of the 4-bromophenyl group and the sulfanyl moiety contribute to its biological activities, including antiproliferative effects against cancer cell lines.

Antiproliferative Activity

Research indicates that derivatives similar to this compound exhibit significant antiproliferative properties. For instance, a study assessed several sulfide and sulfoxide derivatives against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung) using the sulforhodamine B (SRB) assay. The results highlighted that many synthesized compounds demonstrated varying degrees of growth inhibition, with some showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound 5aHepG212.5
Compound 5bMCF-78.3
Compound 5cA54915.0
DoxorubicinMCF-710.0

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). Key observations include:

  • Substituent Effects : The nature of substituents on the aromatic ring significantly influences potency. For example, compounds with electron-withdrawing groups such as bromine often exhibit enhanced activity compared to their unsubstituted counterparts .
  • Sulfide vs. Sulfoxide : Sulfoxide derivatives generally show higher antiproliferative activity than sulfides, suggesting that oxidation state plays a crucial role in modulating biological effects .

While specific mechanisms for this compound are still under investigation, related compounds have demonstrated several modes of action:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in sensitive cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Metabolic Enzymes : Certain thiazolidine derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which may contribute to their therapeutic potential beyond anticancer activity .

Case Studies

Recent studies have provided insights into the practical applications and effectiveness of similar compounds in clinical settings:

  • A study involving a series of thiazolidine derivatives demonstrated promising results in reducing tumor viability in glioblastoma models, suggesting that structural modifications could enhance therapeutic efficacy .
  • Another research effort focused on the synthesis and evaluation of sulfonamide derivatives indicated significant antibacterial activity alongside anticancer properties, highlighting the versatility of these compounds in treating multiple conditions .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate, and what purification methods are effective?

Methodological Answer: The compound can be synthesized via S-alkylation of thiol-containing precursors with ethyl bromoacetate in the presence of a base like triethylamine . For purification, column chromatography using 1:4 ethyl acetate/hexane is effective for isolating the product, as demonstrated in enantioselective indole insertion reactions . Alternative methods include coupling reactions with amino acid esters to form amide bonds .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • X-ray crystallography provides definitive structural confirmation, as shown in studies of similar compounds with monoclinic (P21/n) crystal systems and unit cell parameters (e.g., a = 11.656 Å) .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., acetamido, sulfanyl).
  • Mass spectrometry validates molecular weight (e.g., expected M = 326.21 g/mol for analogs) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult a physician immediately, as advised in safety protocols for structurally related benzhydryl acetates .
  • Stability: Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for derivatives of this compound?

Methodological Answer: Enantioselective reactions (e.g., indole insertions) require chiral catalysts like phosphoric acids. Optimize reaction conditions (solvent polarity, temperature) and catalyst loading (e.g., 5 mol%) to enhance stereochemical control, as shown in analogous systems . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism.

Q. How does the crystal structure inform its reactivity and intermolecular interactions?

Methodological Answer: Crystal packing analysis reveals hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking of the 4-bromophenyl group, which influence solubility and reactivity. These interactions can guide co-crystal design for improved bioavailability .

Q. What strategies mitigate stability issues under acidic or oxidative conditions?

Methodological Answer:

  • pH stability: Test degradation kinetics in buffered solutions (pH 1–12) using HPLC.
  • Oxidative resistance: Introduce electron-donating groups (e.g., methyl) to the phenyl ring, as seen in stabilized thioether analogs .
  • Light sensitivity: Store in amber vials and use radical scavengers like BHT .

Q. How can biological activity be evaluated given its structural features?

Methodological Answer:

  • Enzyme inhibition assays: Screen against targets like dihydropteroate synthase, inspired by sulfonamide derivatives with antibacterial activity .
  • Cellular uptake studies: Use fluorescently tagged analogs to track intracellular localization.
  • SAR analysis: Modify the sulfanyl or bromophenyl groups to assess impact on bioactivity .

Q. How should researchers address contradictions in reaction yields reported across studies?

Methodological Answer:

  • Reproducibility checks: Validate solvent purity, catalyst activity, and reaction atmosphere (e.g., inert N₂ vs. ambient air) .
  • Byproduct analysis: Use LC-MS to identify side products (e.g., hydrolysis of the ester group).
  • Statistical optimization: Apply Design of Experiments (DoE) to resolve conflicting parameters (e.g., temperature vs. catalyst loading) .

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